rac-Sitagliptin
Overview
Description
rac-Sitagliptin is a chiral beta-amino acid derivative that contains both a trifluorophenyl moiety and a trifluoromethylated triazole. It is a dipeptidyl peptidase-4 inhibitor used primarily in the management of type 2 diabetes mellitus. This compound works by increasing insulin production and decreasing glucagon production in the pancreas, thereby improving glycemic control .
Preparation Methods
There are two primary methods for the preparation of rac-Sitagliptin phosphate: chemical resolution and asymmetric hydrogenation. The chemical resolution method involves five steps starting from commercially available materials, using sodium borohydride to reduce the enamine and (−)-di-p-toluoyl-L-tartaric acid to resolve racemates. This method avoids the use of expensive noble metal catalysts, reducing costs and simplifying the synthetic route . The asymmetric hydrogenation method involves the synthesis of intermediates through β-ketomide routes, which are then hydrogenated to produce this compound .
Chemical Reactions Analysis
rac-Sitagliptin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used to reduce the enamine intermediate during the synthesis of this compound.
Substitution: Halogenated reagents can be used to introduce or replace functional groups on the aromatic ring of this compound.
Hydrogenation: Asymmetric hydrogenation is used to produce this compound from β-ketomide intermediates.
Scientific Research Applications
rac-Sitagliptin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dipeptidyl peptidase-4 inhibitors and their synthesis.
Biology: this compound is used to study the role of dipeptidyl peptidase-4 in glucose metabolism and its potential as a therapeutic target.
Medicine: It is extensively used in clinical trials and research for the treatment of type 2 diabetes mellitus.
Industry: This compound is produced on an industrial scale for use in pharmaceutical formulations.
Mechanism of Action
rac-Sitagliptin exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, this compound increases the levels of these hormones, leading to increased insulin release and decreased glucagon levels. This helps to improve glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
rac-Sitagliptin is part of a class of drugs known as dipeptidyl peptidase-4 inhibitors. Similar compounds include:
- Vildagliptin
- Teneligliptin
- Alogliptin
- Linagliptin
Compared to these compounds, this compound has a favorable effect on lipid metabolism and hepatic parameters . It is also well-tolerated with a low risk of hypoglycemia and neutral effects on body weight .
Properties
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMDFFZMYYVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870361 | |
Record name | 3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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